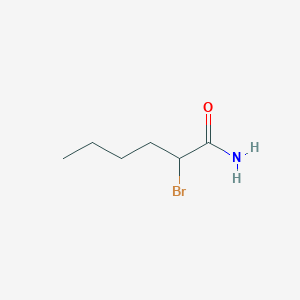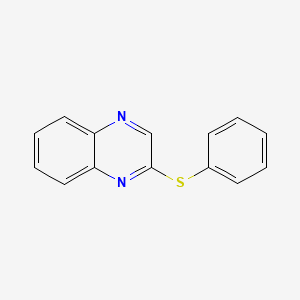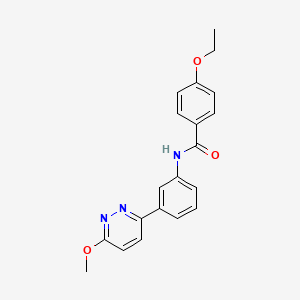
2-Bromohexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromohexanamide is a chemical compound with the molecular formula C6H12BrNO . Its average mass is 194.070 Da and its monoisotopic mass is 193.010223 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom . For a detailed structural analysis, it would be best to refer to a specialized chemical database or literature.Aplicaciones Científicas De Investigación
Profiling Targets of Irreversible Palmitoylation Inhibitor
2-Bromohexadecanoic acid, also known as 2-bromopalmitate, has been studied for its role as a nonselective inhibitor of lipid metabolism and more recently for its general inhibition of protein S-palmitoylation. This research aimed to understand the cellular targets of 2-bromopalmitate through the synthesis and application of click-enabled analogues, revealing its effects on DHHC palmitoyl acyl transferases (PATs), transporters, and many palmitoylated proteins. This highlights the broad reactivity of 2-bromopalmitate and its analogues as probes for various membrane-associated enzymes (Davda et al., 2013).
Cytotoxic Effects on Embryonic Development
The cytotoxic effects of 2-Bromopropane (2-BP), a compound used as a cleaning solvent and an alternative to ozone-depleting solvents, have been extensively studied. Research focusing on mouse embryos at the blastocyst stage, subsequent embryonic attachment, and outgrowth in vitro, as well as in vivo implantation via embryo transfer, demonstrates that exposure to 2-BP induces apoptosis, suppresses implantation rates, and retards early post-implantation development. This suggests that in vitro exposure to 2-BP can have significant adverse effects on embryonic development (Chan, 2010).
Alternate Brominated Flame Retardants in U.S. House Dust
A study on the presence of alternate brominated flame retardant chemicals in indoor environments, specifically in house dust from homes in the greater Boston, MA area, highlights the environmental and potential health impacts of such compounds. This research quantified compounds like hexabromocyclododecane (ΣHBCD), bis(2,4,6,-tribromphenoxy)ethane (BTBPE), and others, providing insight into their distribution and potential effects on human health (Stapleton et al., 2008).
Fragment-Based Discovery of Bromodomain Inhibitors
Research into the development of bromodomain inhibitors for the treatment of multiple diseases showcases the application of brominated compounds in therapeutic development. A phenyl dimethyl isoxazole chemotype, discovered through a focused fragment screen, was rapidly optimized for anti-inflammatory activity in cellular assays, demonstrating the potential of brominated compounds in drug discovery and development (Bamborough et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromohexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIMGLDPWJJWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2850713.png)
![N-(2,4-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850714.png)

![[6-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2850718.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2850725.png)

